molecular formula C11H15N5O4 B1175975 uronofucan CAS No. 147705-21-3

uronofucan

Cat. No.: B1175975
CAS No.: 147705-21-3
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Description

Uronofucan is a sulfated polysaccharide predominantly isolated from marine algae, such as Adenocystis utricularis. Structurally, it is characterized by a backbone comprising fucose and uronic acid residues, with variable sulfate esterification (5–12% sulfate content) and a high proportion of uronic acid (22–42%) . This low efficacy is attributed to its unique structural balance between sulfation and uronic acid content, which diminishes its ability to interfere with viral attachment mechanisms.

Properties

CAS No.

147705-21-3

Molecular Formula

C11H15N5O4

Synonyms

uronofucan

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Uronofucan is compared below with two structurally and functionally related sulfated polysaccharides: carrageenans (λ-type) and fucoidans.

Table 1: Comparative Analysis of this compound, Carrageenans, and Fucoidans
Parameter This compound λ-Carrageenan Fucoidan
Primary Source Adenocystis utricularis Red algae (e.g., Chondrus) Brown algae (e.g., Fucus)
Sulfate Content 5–12% 30–40% 20–35%
Uronic Acid Content 22–42% <5% <10%
Antiviral Activity (IC50) >100 µg/mL (HSV-1/HSV-2) <1 µg/mL (HSV-1/HSV-2) 1–10 µg/mL (HSV-1/HSV-2)
Key Structural Features High uronic acid, low sulfate High sulfate, linear galactan backbone Sulfated fucose branches, heterogeneous structure
Mechanism of Action Weak electrostatic interference Blocks viral glycoprotein-host receptor binding Inhibits viral entry via heparan sulfate mimicry

Key Contrasts and Mechanistic Insights

  • Sulfate Content vs. Activity: this compound’s low sulfate content (<20 mol%) directly correlates with its minimal antiviral efficacy, whereas λ-carrageenan and fucoidan exhibit potent activity due to sulfate densities exceeding 20 mol% . Sulfate groups enable electrostatic interactions with viral glycoproteins, disrupting host-cell adhesion .
  • Role of Uronic Acid: High uronic acid content in this compound introduces steric hindrance and reduces charge density, weakening its ability to mimic heparan sulfate (HS) chains on host cells—a critical mechanism for antiviral sulfated polysaccharides . In contrast, carrageenans and fucoidans lack significant uronic acid, maximizing charge-driven antiviral effects.
  • Structural Flexibility: Fucoidans’ branched sulfated fucose units enhance binding versatility compared to this compound’s rigid, uronic acid-rich backbone .

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